molecular formula C5H2Br2N2O2 B1317283 2,4-Dibromo-5-nitropyridine CAS No. 4487-57-4

2,4-Dibromo-5-nitropyridine

Cat. No.: B1317283
CAS No.: 4487-57-4
M. Wt: 281.89 g/mol
InChI Key: RZZGFCFQBVRQSX-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-nitropyridine is a tri-substituted pyridine derivative . It is used in the preparation of AKT kinase inhibitors and antihypertensive agents .


Synthesis Analysis

The synthesis of this compound involves several steps . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular formula of this compound is C5H2Br2N2O2 . Its molecular weight is 281.89 . The InChI Code is 1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H .


Chemical Reactions Analysis

This compound can undergo several reactions. For instance, substituted 5-nitro-2-ethynylpyridines were synthesized by the Sonogashira reaction of 2-bromo-5-5-nitropyridine with terminal acetylenes .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Asymmetric Disulfide Formation

2,4-Dibromo-5-nitropyridine derivatives, such as 2,2′-dithiobis(5-nitropyridine), have been used in the activation of thiol functions of cysteine in peptides. This facilitates asymmetric disulfide bond formation, which is crucial in the preparation of peptides like cytochrome model heterodimeric 62-mer peptides (Rabanal, DeGrado, & Dutton, 1996).

Electrochemical Reduction Studies

The electrochemical reduction of 4-nitropyridine, a compound closely related to this compound, has been extensively studied. These studies help understand the reduction process of nitro compounds in various pH conditions, which is significant in chemical synthesis and analysis (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Vibrational Spectral Studies

The conformational stability and vibrational properties of nitropyridine derivatives, including 2-hydroxy-4-methyl-5-nitropyridine, have been explored using techniques like infrared absorption and Raman spectroscopy. These studies aid in understanding the molecular stability and reactivity of such compounds (Balachandran, Lakshmi, & Janaki, 2012).

Synthesis of Conjugated Pyridine and Bipyridine

This compound derivatives are used in the synthesis of conjugated pyridine and bipyridine compounds. These are important in coordination chemistry and materials science, demonstrating the versatility of this compound in synthesizing complex structures (Garcia-Lago et al., 2008).

Crystal Engineering and Nonlinear Optics

The design of noncentrosymmetric structures, including those using 2-amino-5-nitropyridine, a close derivative of this compound, has applications in the field of crystal engineering and nonlinear optics. These structures are essential for developing new materials with unique optical properties (Fur et al., 1996).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies of compounds like 2-amino-5-nitropyridine provide insights into their electronic and vibrational characteristics. Such studies are crucial for understanding the potential applications of these compounds in fields like materials science and pharmacology (Abraham, Prasana, & Muthu, 2017).

Safety and Hazards

2,4-Dibromo-5-nitropyridine is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

2,4-dibromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGFCFQBVRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582728
Record name 2,4-Dibromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-57-4
Record name 2,4-Dibromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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